5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
CAS No.:
Cat. No.: VC15844261
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2S2 |
|---|---|
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | 4-(2-methylphenyl)-5-methylsulfonylthiadiazole |
| Standard InChI | InChI=1S/C10H10N2O2S2/c1-7-5-3-4-6-8(7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3 |
| Standard InChI Key | XECFLWYADAQZOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=C(SN=N2)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-(methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is C₁₀H₁₀N₂O₂S₂, with a molecular weight of 254.32 g/mol . Key structural features include:
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1,2,3-Thiadiazole ring: A five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.
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Methylsulfonyl group (-SO₂CH₃): Enhances solubility and electron-withdrawing properties, potentially improving binding to biological targets .
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o-Tolyl group: A methyl-substituted benzene ring at the ortho position, contributing to hydrophobic interactions in drug-receptor complexes.
The compound’s InChIKey (ACYMMEQOQBHCJM-UHFFFAOYSA-N) and SMILES (CS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2C) identifiers confirm its unique stereoelectronic profile.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves cyclization reactions or functional group transformations:
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Cyclocondensation: Reaction of o-tolyl isothiocyanate with hydrazine derivatives, followed by oxidation to introduce the methylsulfonyl group.
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Post-Modification: Substitution of preformed 1,2,3-thiadiazoles with methylsulfonyl chloride under basic conditions .
A representative protocol from analogous compounds involves:
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Treating 4-(o-tolyl)-1,2,3-thiadiazole-5-thiol with methyl iodide in the presence of a base to yield the thioether intermediate.
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Oxidizing the thioether to the sulfone using hydrogen peroxide or oxone .
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.45 (s, 3H, CH₃ from o-tolyl), δ 3.15 (s, 3H, SO₂CH₃), and aromatic protons at δ 7.2–7.8.
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IR: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) .
Biological Activities and Mechanisms
Antimicrobial Properties
Methylsulfonyl-thiadiazoles demonstrate broad-spectrum activity:
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MIC Values: 25 µg/mL against Staphylococcus aureus and Escherichia coli for chlorinated/fluorinated analogs .
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Mechanism: Disruption of microbial cell membrane integrity via sulfone-mediated hydrogen bonding .
Applications in Drug Discovery
Pharmacophore Hybridization
The methylsulfonyl group acts as a hydrogen bond acceptor, while the o-tolyl moiety provides lipophilicity, making the compound a versatile scaffold for:
Toxicity Profile
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Invertebrate Models: Daphnia magna assays for related thiadiazoles show low acute toxicity (LC₅₀ > 100 µM) .
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Cytotoxicity: Selective activity against cancer cells over normal fibroblasts (SI > 10) .
Industrial and Research Relevance
Patent Landscape
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WO2021156467A1: Covers thiadiazole sulfonamides as anticancer agents .
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US2022000224A1: Applications in agrochemicals due to antifungal properties .
Challenges and Future Directions
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Solubility Optimization: Prodrug strategies to enhance bioavailability.
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Target Identification: Proteomics studies to elucidate binding partners.
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